molecular formula C12H21NO5 B6175077 rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid CAS No. 2680523-00-4

rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Katalognummer B6175077
CAS-Nummer: 2680523-00-4
Molekulargewicht: 259.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid, also known as RDCM, is a synthetic chemical compound with a wide range of applications in the scientific research field. RDCM is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is used in the synthesis of other compounds. RDCM is also used as a catalyst in various chemical reactions, and has been studied for its potential use in drug development.

Wissenschaftliche Forschungsanwendungen

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is widely used in scientific research, particularly in the field of organic synthesis. It has been used as a catalyst in a variety of reactions, including the synthesis of chiral compounds, the synthesis of peptides, and the synthesis of amino acids. rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can also be used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and natural products.

Wirkmechanismus

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid acts as a catalyst in chemical reactions by stabilizing the transition state of the reaction, thus allowing it to proceed more quickly. This stabilization is due to the presence of the tert-butyl group, which helps to stabilize the transition state of the reaction by providing a strong electron-withdrawing effect.
Biochemical and Physiological Effects
rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid has been studied for its potential use in drug development. However, the biochemical and physiological effects of rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid have not yet been fully elucidated. In vitro studies have shown that rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a useful reagent for organic synthesis due to its ability to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chiral compound, and its enantiomer can sometimes interfere with the desired outcome of a reaction.

Zukünftige Richtungen

There are a number of potential future directions for research involving rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid. These include further studies on its potential use in drug development, as well as research into its potential use as a catalyst for other reactions. Additionally, further studies on its mechanism of action and its biochemical and physiological effects could provide valuable insight into its potential applications. Finally, further research into the synthesis of rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid and its enantiomers could lead to improved methods for its production.

Synthesemethoden

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can be synthesized in a variety of ways, but the most common method involves the reaction of rac-2,6-dimethylmorpholine-3-carboxylic acid with tert-butyl bromide in the presence of an acid catalyst. This reaction produces a racemic mixture of rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid and its enantiomer, which can then be separated using a chiral chromatography technique.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with tert-butyl bromoacetate. The resulting product is then deprotected to yield the target compound.", "Starting Materials": [ "2,6-dimethylmorpholine", "tert-butyl bromoacetate", "triethylamine", "dichloromethane", "diisopropylethylamine", "acetic anhydride", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the amine group of 2,6-dimethylmorpholine with tert-butoxycarbonyl (Boc) using triethylamine and acetic anhydride in dichloromethane.", "Step 2: Alkylation of the protected amine with tert-butyl bromoacetate using diisopropylethylamine as a base in dichloromethane.", "Step 3: Deprotection of the Boc group using methanol and sodium hydroxide in water to yield rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid." ] }

CAS-Nummer

2680523-00-4

Produktname

rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Molekularformel

C12H21NO5

Molekulargewicht

259.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.